2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide
Description
2-Amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with an amino group at the second carbon and an amide nitrogen bearing both ethyl and 3-chlorobenzyl groups. Its molecular formula is C₁₂H₁₆ClN₂O, with a molecular weight of 239.73 g/mol. The compound combines a chlorinated aromatic ring with a flexible aliphatic chain, making it structurally distinct from simpler acetanilides or NSAID-derived amides.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3 |
InChI Key |
DZUYKMZPFGMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the alkylation of ethylamine with 3-chlorobenzyl chloride (or bromide) to form the intermediate $$ N $$-ethyl-$$ N $$-(3-chlorobenzyl)amine, followed by coupling with 2-aminopropanoic acid derivatives. Key steps include:
- Alkylation :
$$
\text{3-Chlorobenzyl chloride} + \text{Ethylamine} \xrightarrow{\text{Base, DMF}} N\text{-Ethyl-}N\text{-(3-chlorobenzyl)amine}
$$
The reaction is conducted in dimethylformamide (DMF) with a base such as $$ N,N $$-diisopropylethylamine (DIPEA) at 25–40°C for 6–12 hours.
- Amide Formation :
The intermediate amine is coupled with 2-aminopropanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) under inert atmosphere.
Optimization and Challenges
- Yield : Initial yields are low (~20%) due to steric hindrance at the tertiary amine center. Microwave-assisted synthesis (100°C, 30 min) improves yields to 45–50%.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
Synthetic Route 2: Coupling of 3-Chlorophenylacetic Acid Derivatives with Ethylamine
Direct Amidation Approach
This route utilizes 3-chlorophenylacetic acid as the starting material:
- Activation :
$$
\text{3-Chlorophenylacetic acid} \xrightarrow{\text{SOCl}2} \text{3-Chlorophenylacetyl chloride}
$$
Thionyl chloride ($$ \text{SOCl}2 $$) is employed under reflux (70°C, 2 hr).
- Amine Coupling :
$$
\text{3-Chlorophenylacetyl chloride} + \text{Ethylamine} \xrightarrow{\text{Et}3\text{N, THF}} \text{2-Amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide}
$$
Triethylamine ($$ \text{Et}3\text{N} $$) in tetrahydrofuran (THF) at 0–5°C prevents racemization.
Industrial Adaptations
- Solvent-Free Conditions : Reactive extrusion using ball milling reduces solvent waste and increases throughput (80% yield, 99% purity).
- Catalysts : Lipase enzymes (e.g., Candida antarctica) enable enantioselective amidation under mild conditions (pH 7.0, 30°C).
Synthetic Route 3: Reductive Amination Approach
Ketone Intermediate Formation
A less common but efficient method involves reductive amination:
Stereochemical Control
- Chiral Resolution : Diastereomeric salts with L-tartaric acid separate enantiomers (>99% ee).
- Asymmetric Catalysis : Chiral phosphoric acids (e.g., TRIP) achieve 85% enantiomeric excess in dynamic kinetic resolution.
Industrial-Scale Production Considerations
Process Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (0.1–1 L) | Continuous Flow (500 L+) |
| Catalyst Loading | 10 mol% | 2–5 mol% |
| Yield | 45–60% | 75–80% |
| Purity | 95–98% (HPLC) | 99.9% (cGMP standards) |
Comparative Analysis of Synthetic Methods
Methodological Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation (Route 1) | High enantiopurity (>99% ee) | Low yields without microwave assistance |
| Direct Amidation (Route 2) | Scalable, minimal byproducts | Requires toxic reagents (e.g., $$ \text{SOCl}_2 $$) |
| Reductive Amination (Route 3) | Cost-effective, one-pot synthesis | Moderate stereoselectivity |
Cost-Benefit Evaluation
| Factor | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Raw Material Cost | $$$ | $$ | $ |
| Energy Consumption | High | Moderate | Low |
| Regulatory Compliance | Complex | Moderate | Simple |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide (Ibuprofen Derivative)
- Molecular Formula : C₂₀H₂₃ClN₂O
- Key Features : Combines a 3-chlorophenethyl group with an ibuprofen-like isobutylphenyl chain.
- Comparison: Unlike the target compound, this derivative lacks an amino group but retains the chlorophenyl-amide scaffold. Its synthesis via reaction between 2-(3-chlorophenyl)ethan-1-amine and an acyl chloride highlights a common route for such hybrids, suggesting analogous methods could apply to the target compound .
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (Naproxen Hybrid)
- Molecular Formula : C₂₂H₂₁ClN₂O₂
- Key Features : Integrates a naproxen-derived methoxynaphthyl group with a 3-chlorophenethylamide.
- However, both share the chlorophenyl-amide core, underscoring structural versatility in drug design .
2-Amino-N-((S)-1-(3-Chlorophenyl)ethyl)propanamide
- Molecular Formula : C₁₁H₁₅ClN₂O
- Key Features : Stereochemical (S) configuration at the 3-chlorophenyl-ethyl substituent.
Amino-Substituted Amides
Amino groups in amides often enhance solubility and bioactivity. Notable examples:
Midodrine Hydrochloride
- Molecular Formula : C₁₂H₁₈N₂O₄·HCl
- Key Features: A vasopressor with a 2-aminoacetamide structure and dimethoxyphenyl-hydroxyethyl substituents.
- Comparison: While Midodrine’s acetamide backbone differs from the target’s propanamide, both utilize amino groups for pharmacological activity. The target’s chlorophenyl group may confer distinct receptor selectivity compared to Midodrine’s methoxy motifs .
N-(3-Chlorophenyl)-2-Methyl-2-(Methylamino)propanamide
- Molecular Formula : C₁₁H₁₅ClN₂O
- Key Features: Branched methyl and methylamino groups on the propanamide chain.
- This contrast highlights how alkyl chain modifications impact molecular interactions .
Substituent Effects on Physicochemical Properties
Substituents on the amide nitrogen and phenyl ring significantly influence properties:
| Compound | Substituents on Amide N | Chlorophenyl Position | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Ethyl, 3-chlorobenzyl | Meta (3-) | 2.8 | ~1.5 (predicted) |
| 2-Chloro-N-(3-nitrophenyl)acetamide | None (parent amide) | Meta (3-) | 1.2 | 8.9 |
| N-(3-Chlorophenethyl)-Ibuprofen Amide | 3-Chlorophenethyl | Meta (3-) | 3.5 | <1.0 |
*Predicted using fragment-based methods.
- Chlorine Position : Meta-substitution (as in the target compound) balances electronic effects and steric demands, unlike para-substituted analogs (e.g., 2-chloro-N-(4-methylphenyl)acetamide), which exhibit altered hydrogen-bonding patterns .
- Alkyl vs. Aryl Groups : Ethyl and benzyl substituents on the amide nitrogen increase hydrophobicity (LogP ~2.8) compared to simpler acetamides (LogP ~1.2), impacting membrane permeability .
Pharmacological Potential
While direct activity data for the target compound are lacking, insights from analogs suggest:
- Anti-inflammatory Potential: Chlorophenyl-amide hybrids of ibuprofen/naproxen () show dual NSAID and amide functionalities, hinting at similar applications for the target compound.
- Vasopressor Activity: Midodrine’s success as an amino-substituted amide underscores the scaffold’s relevance in cardiovascular therapeutics, though the target’s chlorophenyl group may redirect specificity .
- Safety Profile: The absence of reactive groups (e.g., cyano in 2-amino-N-(3-chlorophenyl)-2-cyanoacetamide) may reduce toxicity risks compared to cyano-containing analogs .
Biological Activity
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide, also known as a chlorinated derivative of an amide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16ClN
- Molecular Weight : Approximately 227.72 g/mol
- Structure : The compound features an ethyl group and a 3-chlorobenzyl moiety attached to the nitrogen atom, contributing to its unique biological properties.
The biological activity of 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in bacterial resistance mechanisms, particularly LpxC, which is crucial for bacterial lipid biosynthesis.
- Receptor Modulation : It may also modulate receptor activity, affecting neurotransmitter systems and potentially offering neuroprotective effects by reducing oxidative stress.
- Signaling Pathways : The compound's interaction with cellular signaling pathways may lead to inhibition or activation of processes related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting it could be developed into a therapeutic agent for treating infections caused by resistant bacteria.
Anticancer Potential
Preliminary investigations have shown that this compound may possess anticancer properties. It was found to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. This effect is likely mediated by its ability to inhibit enzymes that are critical for cancer cell survival and proliferation.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide against antibiotic-resistant bacteria.
- Findings : The compound demonstrated significant inhibitory effects on bacterial growth, particularly against strains resistant to standard antibiotics. The mechanism was linked to the inhibition of LpxC, leading to disrupted lipid biosynthesis in bacteria.
-
Research on Neuroprotective Effects :
- Objective : To assess the neuroprotective potential of the compound in models of oxidative stress.
- Results : In vitro studies indicated that treatment with 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide reduced markers of oxidative stress and improved cell viability in neuronal cell lines exposed to harmful agents.
Table: Summary of Biological Activities
| Activity Type | Mechanism | Target Enzyme/Receptor | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of lipid biosynthesis | LpxC | |
| Anticancer | Induction of apoptosis | Various signaling pathways | |
| Neuroprotective | Reduction of oxidative stress | Neurotransmitter receptors |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide with high purity?
- Methodological Answer : The compound can be synthesized via amide coupling using 2-(3-chlorophenyl)ethan-1-amine (a precursor) and a suitable acyl chloride derivative under Schotten-Baumann conditions. Reaction optimization should focus on pH control (e.g., aqueous NaOH for deprotonation) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Characterization via - and -NMR is critical to confirm regioselectivity and rule out byproducts such as N-alkylation adducts .
Q. Which analytical techniques are essential for structural validation of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : - and -NMR (DMSO-d or CDCl) to confirm proton environments and carbon backbone integrity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (using software like ORTEP-3) resolves stereochemistry and confirms the absence of polymorphic variations .
Q. What safety protocols should be prioritized during experimental handling?
- Methodological Answer : Due to potential skin/eye irritation and inhalation hazards (based on structurally similar amides):
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Conduct reactions in a fume hood to avoid vapor exposure.
- Implement spill containment measures (e.g., absorbent pads).
- Emergency procedures: Flush eyes with water for 15 minutes and seek medical attention if exposed .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock4 predict the compound’s interaction with biological targets?
- Methodological Answer : AutoDock4 enables flexible receptor docking by incorporating side-chain mobility in binding pockets. For this compound:
- Prepare the ligand (AM1-BCC charges) and receptor (PDB structure) files.
- Define a grid box around the active site (e.g., enzyme catalytic residues).
- Run Lamarckian genetic algorithm (LGA) simulations with 100 runs to assess binding affinity (ΔG). Validate results using RMSD clustering to identify dominant binding modes .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or impurity interference. Mitigation strategies include:
Q. What crystallographic strategies are optimal for resolving this compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) at 100 K:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
